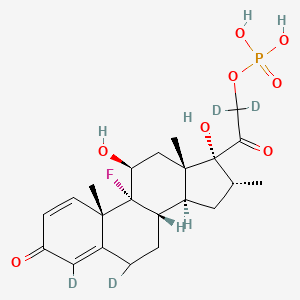
Dexamethasone phosphate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone phosphate-d4: is a deuterated form of dexamethasone phosphate, a synthetic glucocorticoid. This compound is used as an internal standard in mass spectrometry for the quantification of dexamethasone. The deuterium atoms replace hydrogen atoms in the molecule, providing a stable isotope that helps in accurate measurement and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phosphate-d4 involves the deuteration of dexamethasone. The process typically starts with dexamethasone acetate, which undergoes a series of reactions including ring-opening, recrystallization, base-catalyzed hydrolysis, pyrophosphoryl chloride esterification, and salt formation through neutralization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain the desired deuterated form .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone phosphate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound .
Scientific Research Applications
Chemistry: Dexamethasone phosphate-d4 is used as an internal standard in mass spectrometry for the accurate quantification of dexamethasone in various samples .
Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of dexamethasone. It helps in understanding the drug’s behavior in biological systems .
Medicine: this compound is used in clinical studies to monitor the levels of dexamethasone in patients undergoing treatment. This helps in optimizing dosage and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of dexamethasone-based drugs. It ensures the accuracy and reliability of analytical methods used in drug development .
Mechanism of Action
Dexamethasone phosphate-d4 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability .
Comparison with Similar Compounds
Dexamethasone: The non-deuterated form of dexamethasone phosphate-d4, used for similar purposes but without the stable isotope labeling.
Betamethasone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometry analysis. This makes it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C22H30FO8P |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |
InChI Key |
VQODGRNSFPNSQE-SOEBWSEYSA-N |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])OP(=O)(O)O)O)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















